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Compound of Interest

Compound Name: (Z)-Roxithromycin-d7

Cat. No.: B1154947 Get Quote

This document provides a comprehensive technical overview of the synthesis and isotopic

labeling of (Z)-Roxithromycin-d7, a deuterated internal standard crucial for pharmacokinetic

and metabolic studies of Roxithromycin. This guide is intended for researchers, scientists, and

professionals in the field of drug development and pharmaceutical analysis.

Introduction
(Z)-Roxithromycin-d7 is a stable isotope-labeled version of Roxithromycin, a semi-synthetic

macrolide antibiotic. The incorporation of seven deuterium atoms into the molecule provides a

distinct mass shift, making it an ideal internal standard for quantitative analysis by mass

spectrometry. The deuterium labeling is specifically located on the (2-methoxyethoxy)methyl

side chain attached to the oxime group of the erythromycin core. This strategic placement

minimizes the potential for isotopic exchange under physiological conditions.

The synthesis of (Z)-Roxithromycin-d7 is a multi-step process that begins with the preparation

of a deuterated alkylating agent, followed by its reaction with Erythromycin A oxime. This guide

details the synthetic pathway, experimental protocols, and analytical methods for the

characterization of the final product.

Synthetic Pathway
The synthesis of (Z)-Roxithromycin-d7 involves two main stages:
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Preparation of the Deuterated Side Chain: Synthesis of 2-(methoxy-d3-ethoxy-1,1,2,2-

d4)methyl chloride from the corresponding deuterated alcohol.

Condensation Reaction: Reaction of the deuterated chloromethyl ether with Erythromycin A

oxime to yield (Z)-Roxithromycin-d7.

The overall synthetic workflow is depicted below:

Stage 1: Deuterated Side Chain Synthesis

Stage 2: Condensation and Purification

2-Methoxy-d3-ethanol-1,1,2,2-d4

2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride
Chlorination

Chlorinating Agent
(e.g., Thionyl Chloride)

Crude (Z)-Roxithromycin-d7

Alkylation

Erythromycin A oxime

Base
(e.g., Sodium Methoxide)

Aprotic Solvent
(e.g., DMF)

Purified (Z)-Roxithromycin-d7
Crystallization

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for (Z)-Roxithromycin-d7.

Quantitative Data
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The following tables summarize the key quantitative parameters for the synthesis of (Z)-
Roxithromycin-d7. The data for the final product is based on typical specifications for custom

synthesis, while the reaction conditions are derived from analogous non-deuterated synthesis.

Table 1: Properties of (Z)-Roxithromycin-d7

Parameter Value

Molecular Formula C₄₁H₆₉D₇N₂O₁₅

Molecular Weight 844.1 g/mol

Isotopic Purity ≥ 98 atom % D

Chemical Purity ≥ 95% (by HPLC)

Appearance White to off-white solid

Solubility Soluble in Methanol, Chloroform, DMSO

Table 2: Key Reaction Parameters for the Condensation Step

Parameter Condition

Solvent Dimethylformamide (DMF) or Dichloromethane

Base Sodium Methoxide

Molar Ratio (Oxime:Base) 1 : 1.2

Molar Ratio (Oxime:Chloride) 1 : 1.1

Reaction Temperature 0-5 °C

Reaction Time 2-4 hours

Purification Method Crystallization from Methanol/Water

Expected Yield 60-75% (based on non-deuterated synthesis)

Experimental Protocols
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Synthesis of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl
chloride
This procedure is adapted from general methods for the chlorination of alcohols.

Materials:

2-Methoxy-d3-ethanol-1,1,2,2-d4

Thionyl chloride (SOCl₂)

Anhydrous aprotic solvent (e.g., Dichloromethane)

Pyridine (optional, as a base)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), dissolve

2-Methoxy-d3-ethanol-1,1,2,2-d4 in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is

used, it should be added prior to the thionyl chloride.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride.

The crude product can be used directly in the next step or purified by vacuum distillation.

Synthesis of (Z)-Roxithromycin-d7
This protocol is based on the established synthesis of Roxithromycin.

Materials:

Erythromycin A oxime

2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride

Sodium methoxide

Anhydrous Dimethylformamide (DMF)

Methanol

Deionized water

Procedure:

Dissolve Erythromycin A oxime (1 equivalent) in anhydrous DMF in a round-bottom flask

under an inert atmosphere.

Cool the solution to 0-5 °C using an ice-salt bath.

Add sodium methoxide (1.2 equivalents) to the cooled solution and stir for 30 minutes.

Slowly add a solution of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride (1.1 equivalents)

in anhydrous DMF dropwise over 2-3 hours, maintaining the temperature between 0-5 °C.

Monitor the reaction by TLC for the disappearance of Erythromycin A oxime.

Once the reaction is complete, raise the temperature to ambient and slowly add water to

precipitate the crude product.
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Filter the precipitate, wash with cold water, and dry under vacuum.

For purification, dissolve the crude product in hot methanol, treat with activated charcoal if

necessary, filter, and add water to induce crystallization.

Cool the solution to promote further crystallization, filter the purified (Z)-Roxithromycin-d7,

and dry under vacuum at 50-55 °C.

Analytical Characterization
High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).

Detection: UV at 215 nm.

Purpose: To determine the chemical purity of the final product.

Mass Spectrometry (MS):

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g.,

TOF or Orbitrap).

Analysis: Confirm the molecular weight of (Z)-Roxithromycin-d7 and determine the isotopic

distribution to verify the incorporation of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Technique: ¹H NMR and ¹³C NMR.

Analysis: Confirm the structure of the final product. The absence of signals corresponding to

the protons in the deuterated positions of the side chain in the ¹H NMR spectrum will confirm

the isotopic labeling.

Logical Relationships and Workflows
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The following diagrams illustrate the key logical relationships in the synthesis and analysis of

(Z)-Roxithromycin-d7.

Purified (Z)-Roxithromycin-d7

HPLC Analysis Mass SpectrometryNMR Spectroscopy

Chemical Purity Assessment Structural Confirmation Isotopic Purity Verification

Final Product Release
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Figure 2: Analytical workflow for the characterization of (Z)-Roxithromycin-d7.

Erythromycin A oxime 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride Sodium Methoxide Macrolide Core Deuterated Side Chain Donor Base Catalyst

{(Z)-Roxithromycin-d7}
Condensation Reaction
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Figure 3: Relationship between key reagents in the condensation step.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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